molecular formula C11H17NO2S B12785844 Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- CAS No. 75510-74-6

Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)-

Cat. No.: B12785844
CAS No.: 75510-74-6
M. Wt: 227.33 g/mol
InChI Key: NJNFCDQQEIAOIF-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- is an organic compound with the molecular formula C11H17NO2S. It is a derivative of phenethylamine, characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring and a methylthio group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and methylthiol.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 3,4-dimethoxybenzaldehyde and methylthiol under acidic conditions.

    Reduction: The intermediate is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) to yield the final product, Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)-.

Industrial Production Methods

Industrial production methods for Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methylthio groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Derivatives with substituted methoxy or methylthio groups

Scientific Research Applications

Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine, 3,4-dimethoxy-: Lacks the methylthio group, leading to different chemical and biological properties.

    3,4-Dimethoxyphenethylamine: Similar structure but without the methylthio group.

    Dimethoxydopamine: Contains methoxy groups but differs in the position and presence of other functional groups.

Uniqueness

Benzeneethanamine, 3,4-dimethoxy-2-(methylthio)- is unique due to the presence of the methylthio group at the 2 position, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

CAS No.

75510-74-6

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-(3,4-dimethoxy-2-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C11H17NO2S/c1-13-9-5-4-8(6-7-12)11(15-3)10(9)14-2/h4-5H,6-7,12H2,1-3H3

InChI Key

NJNFCDQQEIAOIF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CCN)SC)OC

Origin of Product

United States

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